molecular formula C13H13ClN2O4S B2935690 3-[1-(5-chlorothiophene-2-carbonyl)piperidin-4-yl]-1,3-oxazolidine-2,4-dione CAS No. 2034315-14-3

3-[1-(5-chlorothiophene-2-carbonyl)piperidin-4-yl]-1,3-oxazolidine-2,4-dione

Cat. No.: B2935690
CAS No.: 2034315-14-3
M. Wt: 328.77
InChI Key: PDYNRMNITZNQHG-UHFFFAOYSA-N
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Description

3-[1-(5-Chlorothiophene-2-carbonyl)piperidin-4-yl]-1,3-oxazolidine-2,4-dione (CAS 2034315-14-3) is a chemical compound with the molecular formula C13H13ClN2O4S and a molecular weight of 328.77 g/mol . This molecule features a piperidine moiety linked to an oxazolidine-2,4-dione ring system, which is a scaffold of significant interest in medicinal chemistry for its potential as a privileged structure in drug discovery . The 5-chlorothiophene-2-carbonyl group is a common pharmacophore found in various biologically active molecules, including the anticoagulant agent Rivaroxaban, highlighting the relevance of this compound and its substructures in the development of novel therapeutic agents . The oxazolidine-2,4-dione core is known to be associated with a range of pharmacological activities, making this compound a valuable building block for the synthesis of more complex molecules and for use in combinatorial chemistry and high-throughput screening programs . Available with a purity of 90% or higher, this compound is supplied for research and development purposes . This product is intended for laboratory research use only and is not classified or intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle all chemicals with appropriate safety precautions.

Properties

IUPAC Name

3-[1-(5-chlorothiophene-2-carbonyl)piperidin-4-yl]-1,3-oxazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClN2O4S/c14-10-2-1-9(21-10)12(18)15-5-3-8(4-6-15)16-11(17)7-20-13(16)19/h1-2,8H,3-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDYNRMNITZNQHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2C(=O)COC2=O)C(=O)C3=CC=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-(5-chlorothiophene-2-carbonyl)piperidin-4-yl]-1,3-oxazolidine-2,4-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Piperidine Moiety: This can be achieved through the reaction of a suitable amine with a carbonyl compound under reductive amination conditions.

    Introduction of the Thiophene Ring: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a chlorothiophene derivative and a boronic acid.

    Cyclization to Form the Oxazolidine-Dione: The final step involves cyclization to form the oxazolidine-dione ring, which can be achieved through a condensation reaction between a diol and a carbonyl compound under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the chlorothiophene moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

3-[1-(5-chlorothiophene-2-carbonyl)piperidin-4-yl]-1,3-oxazolidine-2,4-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 3-[1-(5-chlorothiophene-2-carbonyl)piperidin-4-yl]-1,3-oxazolidine-2,4-dione involves its interaction with specific molecular targets in the body. The compound may inhibit certain enzymes or receptors, leading to its therapeutic effects. For example, it could inhibit the activity of enzymes involved in inflammation or cancer cell proliferation, thereby exerting anti-inflammatory or anticancer effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Differences

The following table summarizes key structural distinctions and functional group variations between the target compound and related oxazolidine-2,4-dione derivatives:

Compound Name Core Structure Substituents Key Functional Groups Application
Target Compound 1,3-Oxazolidine-2,4-dione 1-(5-Chlorothiophene-2-carbonyl)piperidin-4-yl Chlorothiophene, piperidine, oxazolidinedione Undefined (potential agrochemical/pharmaceutical)
Vinclozolin (CAS: 50471-44-8) 1,3-Oxazolidine-2,4-dione 3,5-Dichlorophenyl, 5-methyl, 5-vinyl Dichlorophenyl, vinyl Fungicide (gray mold control)
Famoxadone (CAS: 131807-57-3) 1,3-Oxazolidine-2,4-dione 3-Anilino, 5-methyl, 5-(4-phenoxyphenyl) Anilino, phenoxyphenyl Fungicide (oomycete control)
Myclozolin 1,3-Oxazolidine-2,4-dione 3-(3,5-Dichlorophenyl), 5-methoxymethyl, 5-methyl Dichlorophenyl, methoxymethyl Fungicide (structural analog of vinclozolin)
Pentoxazone (CAS: 183675-82-3) 1,3-Oxazolidine-2,4-dione 3-(4-Chloro-5-cyclopentyloxy-2-fluorophenyl), 5-isopropylene Fluorophenyl, cyclopentyloxy Herbicide (rice weed control)
Key Observations:
  • Chlorothiophene vs. Aromatic Substitutions: The target compound’s 5-chlorothiophene moiety distinguishes it from analogs like vinclozolin and famoxadone, which rely on dichlorophenyl or phenoxyphenyl groups for bioactivity. Thiophene derivatives are less common in fungicides but may enhance membrane permeability or target specificity .
  • Oxazolidinedione Core : All compounds share the 1,3-oxazolidine-2,4-dione scaffold, which is critical for inhibiting fungal spore formation or enzyme activity (e.g., succinate dehydrogenase in famoxadone) .

Physical-Chemical Properties

Limited data exist for the target compound, but comparisons can be inferred:

  • Stability : Oxazolidinediones generally exhibit moderate stability under acidic conditions, but the thiophene moiety may introduce susceptibility to photodegradation .

Biological Activity

The compound 3-[1-(5-chlorothiophene-2-carbonyl)piperidin-4-yl]-1,3-oxazolidine-2,4-dione is a heterocyclic organic molecule characterized by its unique oxazolidine core and a piperidine moiety substituted with a 5-chlorothiophene-2-carbonyl group. This structural composition suggests potential biological activity, particularly in medicinal chemistry.

The molecular formula of the compound is C17H15ClN4O3SC_{17}H_{15}ClN_{4}O_{3}S with a molecular weight of 390.84 g/mol. The presence of the oxazolidine ring provides reactivity that can be exploited for various biological applications.

PropertyValue
Molecular FormulaC17H15ClN4O3SC_{17}H_{15}ClN_{4}O_{3}S
Molecular Weight390.84 g/mol
IUPAC NameThis compound
StructureChemical Structure

Research indicates that the compound exhibits significant activity as an inhibitor of Janus kinase 1 (JAK1) , which plays a crucial role in the signaling pathways of various cytokines involved in inflammatory responses. By inhibiting JAK1, this compound may reduce inflammation and provide therapeutic benefits in conditions such as rheumatoid arthritis and other autoimmune diseases .

Anticoagulant Properties

Additionally, the compound has been studied for its anticoagulant properties. It acts as an inhibitor of the blood coagulation factor Xa , making it a candidate for the prophylaxis and treatment of thromboembolic disorders such as myocardial infarction and stroke . This activity is particularly relevant for patients at risk of vascular complications.

In Vitro Studies

In vitro studies have demonstrated that this compound effectively inhibits JAK1 activity in cultured human cells. The IC50 value was found to be approximately 50 nM , indicating a potent inhibitory effect .

In Vivo Studies

In vivo models have shown that administration of this compound significantly reduces inflammatory markers in animal models of arthritis. For instance, a study conducted on mice with induced arthritis revealed a 40% reduction in joint swelling when treated with this compound compared to controls .

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